16-Mercaptohexadecanoic acid 16-Mercaptohexadecanoic acid 16-Mercaptohexadecanoic acid (MHA) is an alkanethiol with long chained −CH2 groups, which form a self-assembled monolayer (SAM) on a wide range of substrates.
16-Mercaptohexadecanoic acid (MHA) is a long chained alkanethiol which forms self-assembled monolayers (SAMs) on a variety of surfaces.

Brand Name: Vulcanchem
CAS No.: 69839-68-5
VCID: VC21290768
InChI: InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18)
SMILES: C(CCCCCCCC(=O)O)CCCCCCCS
Molecular Formula: C16H32O2S
Molecular Weight: 288.5 g/mol

16-Mercaptohexadecanoic acid

CAS No.: 69839-68-5

Cat. No.: VC21290768

Molecular Formula: C16H32O2S

Molecular Weight: 288.5 g/mol

* For research use only. Not for human or veterinary use.

16-Mercaptohexadecanoic acid - 69839-68-5

Specification

CAS No. 69839-68-5
Molecular Formula C16H32O2S
Molecular Weight 288.5 g/mol
IUPAC Name 16-sulfanylhexadecanoic acid
Standard InChI InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18)
Standard InChI Key INOAASCWQMFJQA-UHFFFAOYSA-N
SMILES C(CCCCCCCC(=O)O)CCCCCCCS
Canonical SMILES C(CCCCCCCC(=O)O)CCCCCCCS

Introduction

Chemical Identity and Properties

16-Mercaptohexadecanoic acid, also known as 16-Sulfanylhexadecanoic acid, is an organic compound with the molecular formula C16H32O2S. It is registered under CAS number 69839-68-5 and has several alternative names including 16-mercapto-palmitic acid and 11-mercaptohexadecanoic acid . The compound features a 16-carbon aliphatic chain with a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other end, giving it amphiphilic properties.

Physical and Chemical Properties

The physical state of 16-Mercaptohexadecanoic acid is typically a white to off-white solid at room temperature. Its long hydrocarbon chain contributes to its hydrophobic nature, while the carboxylic acid head group provides hydrophilic properties, making it an amphiphilic molecule. This amphiphilic character is crucial for its self-assembly behavior and surface-active properties.

The compound is moderately soluble in organic solvents such as ethanol but exhibits poor solubility in water due to its long hydrocarbon chain . This solubility profile influences its applications and the methods used for forming self-assembled monolayers on various substrates.

Self-Assembled Monolayer Formation

One of the most significant properties of 16-Mercaptohexadecanoic acid is its ability to form self-assembled monolayers (SAMs) on different substrates, particularly metal and semiconductor surfaces. The thiol group of the molecule interacts strongly with metal surfaces, while the carboxylic acid group remains exposed, creating a functionalized surface.

Water-Mediated Self-Assembly

Research has shown that the quality of SAMs formed by 16-Mercaptohexadecanoic acid can be significantly influenced by the solvent system used during the deposition process. A study published in the Journal of Physical Chemistry C investigated the role of water in the formation of 16-Mercaptohexadecanoic acid SAMs on GaAs (001) surfaces .

The researchers employed multiple analytical techniques to characterize the SAMs:

  • Transmission Fourier transform infrared spectroscopy

  • X-ray photoelectron spectroscopy

  • Atomic force microscopy

  • Water contact angle measurements

Their findings indicated that 16-Mercaptohexadecanoic acid SAMs obtained from the ethanol/water 1:1 solution represented "superior quality carboxylic acid-terminated SAM on GaAs (001) reported to date" . This discovery has significant implications for applications requiring high-quality SAMs of 16-Mercaptohexadecanoic acid, particularly in the fields of biosensing and semiconductor surface modification.

Applications in Surface Modification and Biosensing

The unique properties of 16-Mercaptohexadecanoic acid make it particularly valuable for various applications in surface chemistry, nanotechnology, and biosensing.

Biosensing Technologies

The carboxylic acid terminal group of 16-Mercaptohexadecanoic acid provides a convenient functional handle for attaching biomolecules such as proteins, antibodies, and nucleic acids to surfaces. This property has been exploited in the development of various biosensing platforms.

Electrochemical Biosensors

Electrochemical sensors developed using 16-Mercaptohexadecanoic acid-modified electrodes have demonstrated excellent performance metrics. These sensors can detect various biomolecules with high sensitivity and specificity. The carboxylic acid terminal group can be activated using carbodiimide chemistry to covalently attach biomolecules, creating highly specific biosensing interfaces.

Surface Functionalization

16-Mercaptohexadecanoic acid has been extensively investigated for engineering interfaces involving proteins, nucleic acids, and other biomolecules . The availability of the carboxylic acid terminal group makes it an excellent platform for further chemical modifications, allowing researchers to tailor surface properties for specific applications.

Synthesis and Preparation Methods

Various synthetic routes can be employed to produce 16-Mercaptohexadecanoic acid, though specific details are less abundant in the available research literature.

Common Synthetic Routes

Exposure RouteRecommended Action
InhalationMove to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention .
Skin ContactRemove contaminated clothing immediately. Wash with soap and plenty of water. Consult a doctor if irritation persists .
Eye ContactRinse with pure water for at least 15 minutes and consult a doctor .

Case Studies in Research

Nanoporous Gold Electrodes

Research has demonstrated the utility of 16-Mercaptohexadecanoic acid in modifying nanoporous gold electrodes. When these electrodes are modified with the compound, their electrochemical properties are significantly enhanced compared to unmodified versions. The formation of a smoother monolayer allows for better control over proton transfer reactions, which is essential for developing effective biosensors.

Table 1 compares the properties of unmodified nanoporous gold (npAu) electrodes with those modified with 16-Mercaptohexadecanoic acid:

ParameterUnmodified npAunpAu/16-Mercaptohexadecanoic acid
CapacitanceLowerHigher
Protonation Peak-600 mV-300 to -400 mV
Charge Transfer EfficiencyBaseline10% participation in reaction

GaAs Surface Modification

The study on water-mediated self-assembly of 16-Mercaptohexadecanoic acid on GaAs (001) surfaces represents a significant advancement in understanding how to optimize SAM formation with this compound . The researchers demonstrated that the quality of the SAM was directly proportional to the water content in the deposition solution, up to 50%.

This finding challenges the conventional approach of using pure ethanol solutions for SAM formation and suggests that mixed solvent systems can produce superior results in certain contexts. The improved quality of the SAMs could lead to enhanced performance in biosensing and other applications that rely on well-ordered molecular layers.

Comparison with Similar Compounds

16-Mercaptohexadecanoic acid belongs to a family of omega-functionalized alkanethiols that are widely used in surface chemistry. The length of the carbon chain (16 carbon atoms) provides a good balance between flexibility and stability, making it suitable for forming well-ordered SAMs. The compound's unique combination of a thiol group for surface attachment and a carboxylic acid group for further functionalization distinguishes it from other surface-active agents.

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